2-Amino-5-chlorobenzothiazole

Vue d'ensemble

Description

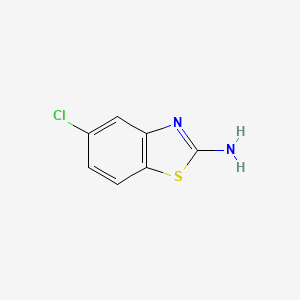

2-Amino-5-chlorobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring. The compound is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position of the benzothiazole ring. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorobenzothiazole can be achieved through several methods. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:

Cyclization Reaction: 2-Aminothiophenol reacts with chloroacetic acid in the presence of a strong acid such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-chlorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The amino group and chlorine atom on the benzothiazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

Cyclization Reactions: The compound can be used as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Acylated Derivatives: Formed through acylation reactions.

Alkylated Derivatives: Formed through alkylation reactions.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Amino-5-chlorobenzothiazole is characterized by its molecular formula . It features an amino group at the second position and a chlorine atom at the fifth position of the benzothiazole ring, contributing to its chemical reactivity and biological activity. The compound is known for its ability to form hydrogen bonds, which allows it to interact effectively with various biomolecules.

Pharmaceutical Applications

1. Anticancer Research

this compound serves as a key intermediate in the synthesis of several anticancer agents. Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized nine derivatives of this compound and evaluated their anticancer activity against melanoma and breast cancer cells. The results indicated that certain derivatives displayed enhanced potency compared to standard treatments .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against fungi such as Candida glabrata and Aspergillus niger. A recent study showed that several synthesized derivatives demonstrated antifungal activity comparable to fluconazole, suggesting potential for development as new antifungal agents .

Agrochemical Applications

1. Pesticide Development

Due to its biological activity, this compound is utilized in formulating pesticides and herbicides. Its derivatives are designed to target specific pests while minimizing environmental impact. Research has shown that these compounds can effectively control pest populations without causing significant harm to beneficial insects .

2. Herbicides

The compound is also being explored for use in herbicides, where it acts by inhibiting specific metabolic pathways in target plants. This selective action helps in managing weed populations effectively while preserving crop health.

Material Science Applications

1. Polymer Additives

In material science, this compound is used as an additive in polymers to enhance properties such as durability and resistance to degradation. Its incorporation into plastics and rubber products has shown improvements in mechanical strength and thermal stability .

2. Dyes and Pigments

The compound is involved in the production of specialty dyes, providing vibrant colors with excellent stability for textiles and coatings. Its unique structure allows for the development of dyes with desirable properties for various industrial applications.

Research and Analytical Chemistry

This compound is employed as a reagent in analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures. Its ability to form stable complexes with metal ions makes it valuable in various analytical applications .

Synthesis of Derivatives

A recent study focused on synthesizing novel derivatives of this compound through reactions with various reagents, resulting in compounds with enhanced biological activities. The synthesized derivatives were characterized using techniques such as FT-IR and NMR spectroscopy .

The biological activities of these new derivatives were assessed against standard microbial strains and cancer cell lines, revealing promising results that support further investigation into their therapeutic potential .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Derivatives show enhanced cytotoxicity against melanoma |

| Antimicrobial drugs | Effective against Candida glabrata compared to fluconazole | |

| Agrochemicals | Pesticides | Targeted pest control with minimal environmental impact |

| Herbicides | Inhibits metabolic pathways in weeds | |

| Material Science | Polymer additives | Improved durability and thermal stability |

| Dyes and pigments | Vibrant colors with excellent stability | |

| Research Chemistry | Analytical reagent | Aids in detection/quantification of compounds |

Mécanisme D'action

The mechanism of action of 2-Amino-5-chlorobenzothiazole involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chlorobenzothiazole: Similar structure with the chlorine atom at the fourth position instead of the fifth.

2-Amino-6-chlorobenzothiazole: Similar structure with the chlorine atom at the sixth position instead of the fifth.

2-Amino-5-chlorobenzoxazole: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

2-Amino-5-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the amino group and chlorine atom at specific positions on the benzothiazole ring allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Activité Biologique

2-Amino-5-chlorobenzothiazole (ACBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of ACBT and its derivatives, highlighting their potential therapeutic applications.

Chemical Structure and Synthesis

This compound possesses a unique heterocyclic structure that contributes to its biological activity. The synthesis typically involves the reaction of 2-mercaptoacetic acid with chlorinated benzothiazole derivatives, resulting in various substituted compounds. Recent studies have reported the synthesis of several derivatives, which have been characterized using techniques such as FT-IR and NMR spectroscopy .

Biological Activities

The biological activities of ACBT and its derivatives include:

- Antitumor Activity : ACBT has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that derivatives of ACBT inhibited the proliferation of human lung cancer cells (A549) and cervical cancer cells (HeLa) through mechanisms involving apoptosis and cell cycle arrest . The active compound B7 from a related study showed potent anti-inflammatory and anticancer properties by inhibiting key signaling pathways (AKT and ERK) involved in tumor progression .

- Antifungal Activity : Recent research has indicated that certain ACBT derivatives exhibit antifungal properties against strains like Candida glabrata and Aspergillus niger. These compounds were found to be effective compared to fluconazole, a standard antifungal medication .

- Neuroprotective Effects : Some studies suggest that ACBT compounds may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antibacterial Properties : ACBT has also been evaluated for its antibacterial activity. Certain derivatives have shown effectiveness against bacterial strains, indicating their potential as antimicrobial agents .

The mechanisms underlying the biological activities of ACBT are multifaceted:

- Cell Cycle Arrest and Apoptosis : ACBT derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For example, compound B7 was noted for its ability to promote apoptosis in cancer cells at low concentrations .

- Inflammation Modulation : The anti-inflammatory effects are primarily mediated by the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes ACBT derivatives promising candidates for treating conditions characterized by chronic inflammation alongside cancer .

- Genotoxicity Studies : In vitro micronucleus tests indicate that some ACBT derivatives may exhibit genotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Case Studies

- Antitumor Efficacy : In a study assessing the efficacy of a novel benzothiazole derivative (B7), it was found to significantly inhibit cell proliferation in multiple cancer cell lines (A431, A549, H1299) while promoting apoptosis through modulation of critical signaling pathways .

- Antifungal Evaluation : Another case involved the synthesis of nine new this compound derivatives which were tested against fungal pathogens. Some exhibited comparable activity to fluconazole, suggesting potential applications in antifungal therapy .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

5-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSRALHGMVQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174271 | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-00-3 | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20358-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LL9WL723B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-amino-5-chlorobenzothiazole derivatives promising candidates for antifungal agents?

A1: The research focuses on synthesizing and characterizing nine novel this compound derivatives. These derivatives incorporate various heterocyclic structures, which are known to possess diverse biological activities. The study highlights that several of these synthesized compounds demonstrated notable antifungal activity against Candida glabrata and Aspergillus niger when compared to fluconazole, a standard antifungal drug []. This finding suggests that modifying the this compound scaffold with specific heterocyclic groups could lead to the development of potent antifungal agents.

Q2: How were the synthesized this compound derivatives characterized in the study?

A2: The researchers utilized a combination of techniques to confirm the identity and purity of the synthesized this compound derivatives. These techniques included:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.